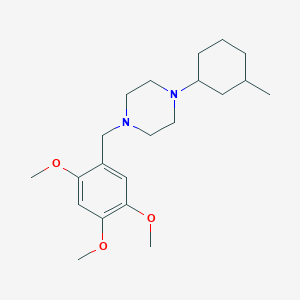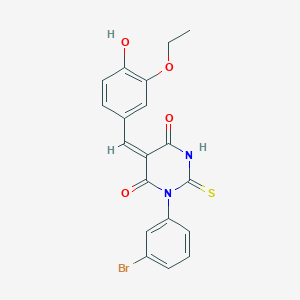![molecular formula C23H17BrN2O B3905314 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3905314.png)
2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone
説明
2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as BMQ, is a quinazoline derivative that has been extensively studied for its potential applications in medicinal chemistry. BMQ is a potent inhibitor of various protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR).
作用機序
2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone exerts its anti-cancer activity by inhibiting the activity of various protein kinases, including EGFR and VEGFR. These kinases are involved in the regulation of cell growth, survival, and angiogenesis, and their dysregulation is often observed in cancer cells. By inhibiting these kinases, 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone also inhibits angiogenesis by blocking the activity of VEGFR, which is essential for the formation of new blood vessels.
Biochemical and Physiological Effects
2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, as mentioned earlier. 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of fibrotic markers, such as collagen and fibronectin. Furthermore, 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to induce autophagy, a process by which cells recycle their own components, which is important for maintaining cellular homeostasis.
実験室実験の利点と制限
2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a potent inhibitor of various protein kinases, making it a useful tool for studying the role of these kinases in various cellular processes. 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone is also relatively easy to synthesize, making it readily available for research purposes. However, 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in cell-based assays. Furthermore, 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone research. One direction is to explore the potential of 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone as a therapeutic agent for various diseases, such as cancer, asthma, and pulmonary fibrosis. Another direction is to study the structure-activity relationship of 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone and its analogs, which can lead to the development of more potent and selective inhibitors of protein kinases. Furthermore, the use of 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone in combination with other drugs, such as chemotherapy agents, can be explored to enhance its therapeutic efficacy.
科学的研究の応用
2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent anti-cancer activity, particularly against non-small cell lung cancer (NSCLC) cells that harbor mutations in the EGFR gene. 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Furthermore, 2-[2-(4-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for various diseases, such as asthma and pulmonary fibrosis.
特性
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O/c1-16-6-2-5-9-21(16)26-22(15-12-17-10-13-18(24)14-11-17)25-20-8-4-3-7-19(20)23(26)27/h2-15H,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJYWRLXTQUUKJ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2,4-dimethoxybenzamide](/img/structure/B3905254.png)
![9-ethyl-3-{[4-(4-phenylcyclohexyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3905262.png)

![2-{[7,7-dimethyl-4-(4-methylphenyl)-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B3905270.png)
![2-[(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3905278.png)
![3-[2-(3,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3905286.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3905291.png)
![3-(3-methoxyphenyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905294.png)
![3-(2-hydroxyphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905302.png)
![3-methyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905309.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3905310.png)
![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905315.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3905334.png)